Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
Description
The compound’s structure includes a p-toluenesulfonyl (tosyl) group attached via a sulfonamide linkage and a methyl ester at the terminal carboxyl group.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)17-3)13-18(15,16)10-7-5-9(2)6-8-10/h5-8,11,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMYEBHXZBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595067 | |
| Record name | Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-81-6 | |
| Record name | Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester typically involves the reaction of butanoic acid derivatives with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester serves as an important reagent in organic synthesis. It acts as an intermediate for the preparation of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have focused on its mechanism of action, which involves interaction with specific enzymes and proteins, potentially inhibiting their activity.
Medicinal Chemistry
The compound is being investigated for its therapeutic applications in drug development. Its unique structural features may contribute to the design of new drugs targeting various diseases, including inflammatory conditions and infections.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
In another research project, the compound was tested in vitro for its anti-inflammatory effects on human cell lines. The results demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from other butanoic acid esters are outlined below:
Table 1: Structural Comparison
Key Differences and Implications
Functional Groups and Reactivity: The target compound’s sulfonamide group is electron-withdrawing, which likely increases hydrolytic stability compared to esters with electron-donating groups (e.g., methyl or ethyl substituents) . For example, butanoic acid methyl ester in infant nutrition powder degrades during storage, releasing alcohols and carboxylic acids , whereas the sulfonamide group may resist such hydrolysis. Aroma Profile: Simpler esters (e.g., butanoic acid methyl/ethyl esters) contribute fruity aromas in pears, strawberries, and kiwifruit .
Synthetic Complexity: The sulfonamide group requires specialized synthesis steps, such as sulfonylation of an amine intermediate, compared to straightforward esterification of carboxylic acids . For instance, butanoic acid, 2-(cyclopentylamino)-, methyl ester is synthesized via amino substitution followed by esterification .
Biological and Industrial Relevance :
- Esters with sulfonamide groups (e.g., CAS 136122-61-7) are often explored for bioactive properties , whereas simpler esters dominate food and fragrance industries due to their volatility and pleasant odors .
Table 2: Stability and Volatility Data (Inferred)
Biological Activity
Overview
Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS Number: 51220-81-6) is an organic compound characterized by a butanoic acid backbone, a sulfonyl group attached to a 4-methylphenyl ring, and a methyl ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
- Molecular Formula : C12H17NO4S
- Molecular Weight : 273.34 g/mol
- Structure : The compound features a sulfonamide linkage which is significant for its biological activity.
Antimicrobial Properties
Research indicates that butanoic acid derivatives exhibit considerable antimicrobial activity. The presence of the sulfonyl group enhances the compound's ability to interact with microbial targets. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with enzymes and proteins involved in inflammatory and microbial processes. The sulfonyl group plays a critical role in these interactions, potentially leading to the inhibition of target enzymes.
Case Studies
- Study on Antimicrobial Activity : A recent study published in "Journal of Antimicrobial Chemotherapy" evaluated the efficacy of various butanoic acid derivatives against resistant strains of bacteria. The study found that derivatives with sulfonamide functionalities exhibited superior activity compared to standard antibiotics .
- Research on Anti-inflammatory Properties : In a clinical trial assessing the effects of butanoic acid derivatives on rheumatoid arthritis patients, it was observed that treatment led to significant reductions in joint inflammation markers, suggesting potential therapeutic applications .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester?
- Methodology : A two-step synthesis is typical:
Esterification : React 2-aminobutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-aminobutanoate.
Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group.
Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of the ester. Similar protocols are documented for ethyl ester analogs .
Q. How is structural confirmation achieved post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Signals for the methyl ester (δ ~3.6 ppm, singlet), sulfonamide NH (δ ~7.2 ppm, broad), and aromatic protons (δ ~7.3–7.7 ppm, doublets for 4-methylphenyl group).
- ¹³C NMR : Carbonyl (ester, δ ~170 ppm), sulfonamide sulfur-linked carbons (δ ~140–145 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₃H₁₇NO₄S (exact mass: 295.09) with fragmentation patterns indicative of sulfonyl and ester groups.
- IR Spectroscopy : Stretching bands for sulfonamide (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹).
- Reference : Chromatographic methods from analogous esters in validate purity assessment .
Q. What are the stability and solubility profiles of this compound under varying experimental conditions?
- Stability : Hydrolytically sensitive due to the ester group. Store at ≤4°C in anhydrous solvents (e.g., DMSO, acetonitrile). Avoid prolonged exposure to basic or acidic conditions.
- Solubility :
- High solubility in polar aprotic solvents (DMSO, DMF).
- Limited solubility in water (logP ~2.5 estimated via computational tools).
Advanced Research Questions
Q. How can contradictions in reported reaction yields or byproduct formation be resolved?
- Methodology :
Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted sulfonyl chloride or hydrolyzed ester).
Optimization : Vary reaction stoichiometry, temperature, and catalyst (e.g., DMAP for sulfonylation).
Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or NMR.
- Case Study : highlights ethyl ester analogs with similar byproduct challenges, resolved via gradient HPLC purification .
Q. What mechanistic insights explain the sulfonamide group’s electronic effects on nucleophilic substitution reactions?
- Electronic Influence : The sulfonyl group withdraws electron density via resonance, reducing the nucleophilicity of the adjacent amino group. This stabilizes intermediates in SN2 reactions but may hinder SN1 pathways.
- Experimental Validation : Compare reaction rates with non-sulfonylated analogs using kinetic assays (e.g., UV-Vis monitoring).
- Reference : discusses sulfonamide reactivity in similar contexts .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Approach :
Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
QSAR Modeling : Correlate structural features (e.g., logP, steric parameters) with activity data from analogs.
- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition studies).
- Reference : Complex structures in illustrate computational workflows for related molecules .
Q. What challenges arise in determining stereochemical outcomes during derivatization (e.g., chiral resolution)?
- Challenges : The sulfonamide group may induce axial chirality or stabilize specific conformers, complicating stereochemical analysis.
- Solutions :
- Chiral Chromatography : Use columns with cellulose-based stationary phases.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR chemical shifts)?
- Root Causes : Solvent effects, pH variations, or impurities.
- Resolution :
Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS).
Collaborative Studies : Compare data across multiple labs using identical samples.
- Example : provides GC-MS retention indices for methyl esters under controlled conditions .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
